Cas no 141302-40-1 (4-bromo-1-cyclohexyl-1H-pyrazole)
4-bromo-1-cyclohexyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1-cyclohexyl-1H-pyrazole
- MFCD12824339
- 4-BROMO-1-CYCLOHEXYLPYRAZOLE
- AKOS010257609
- BS-44948
- CS-0526916
- SCHEMBL16758445
- Z733308634
- DB-167029
- E78422
- EN300-132213
- 141302-40-1
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- Inchi: 1S/C9H13BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2
- InChI Key: ATXUIOFYFBFTSE-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C1CCCCC1
Computed Properties
- Exact Mass: 228.02629
- Monoisotopic Mass: 228.02621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82
4-bromo-1-cyclohexyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1216489-1g |
4-Bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95% | 1g |
$400 | 2024-06-03 | |
| Chemenu | CM424552-100mg |
4-bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95%+ | 100mg |
$78 | 2023-02-02 | |
| Chemenu | CM424552-250mg |
4-bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95%+ | 250mg |
$123 | 2023-02-02 | |
| Enamine | EN300-132213-0.05g |
4-bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95% | 0.05g |
$174.0 | 2023-07-06 | |
| Enamine | EN300-132213-0.1g |
4-bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95% | 0.1g |
$257.0 | 2023-07-06 | |
| Enamine | EN300-132213-0.25g |
4-bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95% | 0.25g |
$367.0 | 2023-07-06 | |
| Enamine | EN300-132213-0.5g |
4-bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95% | 0.5g |
$579.0 | 2023-07-06 | |
| Enamine | EN300-132213-1.0g |
4-bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95% | 1.0g |
$743.0 | 2023-07-06 | |
| Enamine | EN300-132213-2.5g |
4-bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95% | 2.5g |
$1454.0 | 2023-07-06 | |
| Enamine | EN300-132213-5.0g |
4-bromo-1-cyclohexyl-1H-pyrazole |
141302-40-1 | 95% | 5.0g |
$2152.0 | 2023-07-06 |
4-bromo-1-cyclohexyl-1H-pyrazole Suppliers
4-bromo-1-cyclohexyl-1H-pyrazole Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-bromo-1-cyclohexyl-1H-pyrazole
4-Bromo-1-cyclohexyl-1H-pyrazole (CAS No. 141302-40-1): A Versatile Building Block in Modern Organic Synthesis
The compound 4-bromo-1-cyclohexyl-1H-pyrazole (CAS 141302-40-1) is a highly functionalized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole core substituted with a bromine atom at the 4-position and a cyclohexyl group at the 1-position, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
One of the key reasons for the growing interest in 4-bromo-1-cyclohexyl-1H-pyrazole is its reactivity. The bromine substituent serves as an excellent leaving group, enabling various cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These transformations allow for the introduction of diverse aryl, heteroaryl, and alkyl groups, expanding the structural diversity of potential drug candidates. The cyclohexyl moiety, on the other hand, contributes to the lipophilicity and metabolic stability of the resulting compounds, which are critical factors in medicinal chemistry.
In recent years, the demand for pyrazole-based compounds has surged due to their wide range of biological activities. A quick search on scientific databases reveals that users frequently inquire about "pyrazole derivatives in drug discovery" or "brominated heterocycles in organic synthesis." These search trends reflect the compound's relevance in contemporary research. Moreover, the rise of artificial intelligence in drug design has led to increased exploration of 4-bromo-1-cyclohexyl-1H-pyrazole as a building block for virtual screening libraries, further highlighting its importance.
The synthesis of 4-bromo-1-cyclohexyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by bromination. Recent advancements in green chemistry have also prompted researchers to develop more sustainable methods for its production, addressing the growing concern for environmentally friendly processes. This aligns with the broader industry trend toward "green synthesis of heterocycles," a topic that frequently appears in academic and industrial discussions.
Beyond pharmaceuticals, 4-bromo-1-cyclohexyl-1H-pyrazole finds applications in material science. Its ability to participate in polymerization reactions and form coordination complexes with metals makes it a candidate for developing advanced materials. For instance, its incorporation into organic light-emitting diodes (OLEDs) has been explored, tapping into the booming demand for "organic electronic materials." This versatility ensures that the compound remains at the forefront of interdisciplinary research.
Quality control and analytical characterization are crucial when working with 4-bromo-1-cyclohexyl-1H-pyrazole. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are routinely employed to ensure purity and identity. These methods are particularly important given the compound's role as a precursor in multi-step syntheses, where impurities can significantly impact downstream reactions. Researchers often search for "analytical methods for brominated pyrazoles" to optimize their workflows, underscoring the need for reliable protocols.
In summary, 4-bromo-1-cyclohexyl-1H-pyrazole (CAS 141302-40-1) is a multifaceted compound with broad applications in drug discovery, material science, and beyond. Its unique structural features, combined with its reactivity, make it indispensable in modern organic synthesis. As the scientific community continues to explore new frontiers in chemistry and biology, this compound is poised to play an even more prominent role in shaping future innovations.
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